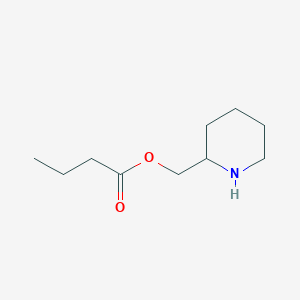
Butanoic acid, 2-piperidinylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-piperidinylmethyl ester is an organic compound with the molecular formula C10H19NO2. It is an ester derived from butanoic acid and 2-piperidinylmethanol. Esters are known for their pleasant odors and are commonly found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-piperidinylmethyl ester can be synthesized through the esterification of butanoic acid with 2-piperidinylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-piperidinylmethanolH2SO4Butanoic acid, 2-piperidinylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and elevated temperatures can help achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Butanoic acid, 2-piperidinylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and 2-piperidinylmethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and 2-piperidinylmethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Butanoic acid, 2-piperidinylmethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of butanoic acid, 2-piperidinylmethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanoic acid and 2-piperidinylmethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, methyl ester: Another ester of butanoic acid, commonly used in fragrances and flavors.
Butanoic acid, ethyl ester: Similar in structure and used in similar applications as butanoic acid, 2-piperidinylmethyl ester.
Butanoic acid, propyl ester: Also used in the fragrance and flavor industry.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other butanoic acid esters. This structural feature can influence its reactivity and interactions with biological systems.
Properties
CAS No. |
647021-15-6 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
piperidin-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
IELZVUTXZQTIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
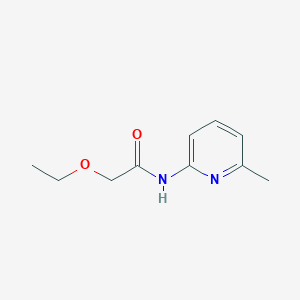
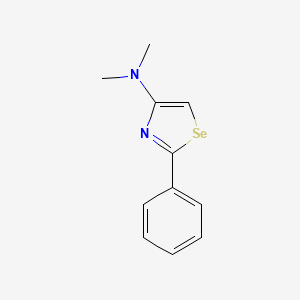
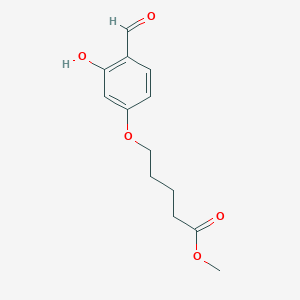
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
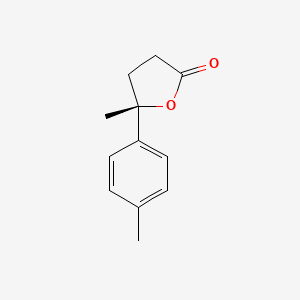
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
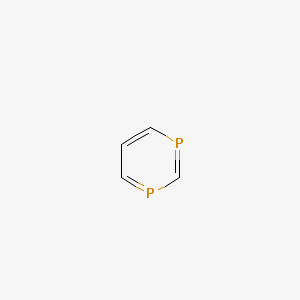

![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
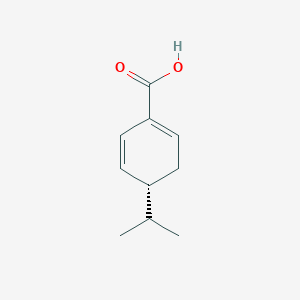
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
